(3-Fluoro-5-(pentyloxy)phenyl)methanol

Description

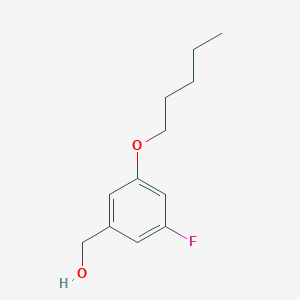

(3-Fluoro-5-(pentyloxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a hydroxymethyl group (-CH2OH) attached to a benzene ring substituted with fluorine at the 3-position and a pentyloxy group (-O-C5H11) at the 5-position.

Properties

IUPAC Name |

(3-fluoro-5-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-2-3-4-5-15-12-7-10(9-14)6-11(13)8-12/h6-8,14H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWNRUROTXAKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(pentyloxy)phenyl)methanol can be achieved through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable benzyl halide with a pentoxy group in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction conditions are carefully controlled to ensure the selective fluorination of the benzyl alcohol moiety.

Industrial Production Methods: Industrial production of (3-Fluoro-5-(pentyloxy)phenyl)methanol may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Fluoro-5-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl alcohol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.

Major Products:

Oxidation: Formation of 5-Fluoro-3-n-pentoxybenzaldehyde or 5-Fluoro-3-n-pentoxybenzoic acid.

Reduction: Formation of 5-Fluoro-3-n-pentoxybenzyl alkane.

Substitution: Formation of 5-Fluoro-3-n-pentoxybenzyl chloride or bromide.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (3-Fluoro-5-(pentyloxy)phenyl)methanol serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

Medicine:

Pharmaceutical Development: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(pentyloxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pentoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Research Findings

Electronic and Steric Effects

- Pentyloxy Substituent: The pentyloxy group in (3-Fluoro-5-(pentyloxy)phenyl)methanol contributes to increased lipophilicity (logP ~3.5 estimated), making it more suitable for membrane permeability in drug design compared to shorter-chain analogs. However, this may reduce aqueous solubility .

- Trifluoromethyl vs. Trifluoromethoxy : The -CF3 group () is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity in electrophilic substitutions. In contrast, -OCF3 () adds steric bulk and oxidative stability, often used in agrochemicals .

- Pyrrolidinyl Group : The nitrogen-containing pyrrolidine ring () introduces basicity (pKa ~9-10), enabling salt formation and improved solubility in acidic environments .

Physical and Chemical Properties

| Property | (3-Fluoro-5-(pentyloxy)phenyl)methanol | [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | [3-Fluoro-5-(trifluoromethoxy)phenyl]methanol |

|---|---|---|---|

| Molecular Weight | 212.21 g/mol | 194.13 g/mol | 224.12 g/mol |

| Lipophilicity (logP) | ~3.5 (estimated) | ~2.8 | ~3.1 |

| Electron Effect | Electron-donating (alkoxy) | Strongly electron-withdrawing (-CF3) | Moderately electron-withdrawing (-OCF3) |

| Thermal Stability | Moderate | High (due to -CF3) | High (resistant to oxidation) |

Biological Activity

(3-Fluoro-5-(pentyloxy)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3-Fluoro-5-(pentyloxy)phenyl)methanol can be represented as follows:

- Molecular Formula : C13H17F1O2

- Molecular Weight : 224.27 g/mol

- IUPAC Name : (3-Fluoro-5-(pentyloxy)phenyl)methanol

This compound features a fluorine atom and a pentyloxy group, which may influence its interaction with biological targets.

The biological activity of (3-Fluoro-5-(pentyloxy)phenyl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (3-Fluoro-5-(pentyloxy)phenyl)methanol. In vitro assays demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines.

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of (3-Fluoro-5-(pentyloxy)phenyl)methanol have also been investigated. Preliminary studies indicate effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings point to its potential utility in treating bacterial infections.

Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of (3-Fluoro-5-(pentyloxy)phenyl)methanol significantly reduced tumor size compared to control groups. The treatment led to an average tumor volume reduction of approximately 50% after four weeks.

Study 2: Mechanistic Insights

Research exploring the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.